molecular formula C9H15FN4O B13335563 (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine

(4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13335563
M. Wt: 214.24 g/mol
InChI Key: HNEACYOWCCVBOW-UHFFFAOYSA-N
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Description

(4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a pyrrolidine core, a 5-methyl-1,2,4-oxadiazole group, and a primary amine, making it a potential intermediate or scaffold for the development of novel bioactive molecules. The presence of both a fluorinated pyrrolidine and a 1,2,4-oxadiazole is a notable feature in drug discovery. The 1,2,4-oxadiazole ring is a privileged structure known to improve pharmacokinetic properties and is frequently used as a bioisostere for ester and amide functionalities . Fluorination is a common strategy to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . Research indicates that molecules containing similar fluorinated heterocycles, such as oxadiazole-substituted quinolines, are being investigated as potent and selective antagonists for neurological targets like the kappa opioid receptor (KOR) . Furthermore, structural analogs featuring a pyrrolidine ring are explored across various therapeutic areas, underscoring the versatility of this scaffold . This compound is intended for use in laboratory research applications only. It is suitable for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities. Please note: The specific biological activity, molecular mechanisms, and primary research applications for this exact compound are not fully characterized in the available scientific literature. Further investigation is required to define its precise research value.

Properties

IUPAC Name

[4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN4O/c1-6-12-9(13-15-6)5-14-4-7(10)2-8(14)3-11/h7-8H,2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEACYOWCCVBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CC(CC2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Starting Material: Methyl or acyl derivatives of 5-methyl-1,2,4-oxadiazol-3-yl compounds.
  • Key Reaction: Cyclocondensation of amidoximes with carboxylic acids or acid derivatives, often using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphoryl chloride (POCl₃).
  • Example: As per patent WO2018140299A1, amidoximes are reacted with acylating agents (e.g., acyl chlorides) to form the oxadiazole ring via cyclization.

Reaction Scheme:

Amidoxime + Acyl chloride → Cyclization → 5-Methyl-1,2,4-oxadiazol-3-yl derivative

Notes:

  • The methyl group at position 5 is introduced either via starting materials or subsequent methylation.
  • The reaction conditions favor cyclization at elevated temperatures (~100-150°C).

Preparation of the Pyrrolidine Moiety

The pyrrolidine ring is synthesized through either direct cyclization or via functionalization of a suitable precursor.

Methodology:

Example from Literature:

  • The patent data suggests the use of alkylation of pyrrolidine derivatives with suitable electrophiles, such as halides or activated alcohols, to introduce the methylmethylamine side chain.

Reaction Scheme:

Pyrrolidine derivative + Formaldehyde + Amine → N-methylmethylamine substituted pyrrolidine

Notes:

  • The methylation step can be achieved via methyl iodide or dimethyl sulfate under basic conditions.
  • The functionalization at the 2-position involves nucleophilic substitution or reductive amination.

Assembly of the Final Compound

The final step involves coupling the heterocyclic core with the aminoalkyl chain and attaching the fluorinated aromatic moiety.

Methodology:

Example:

Intermediate with amino group + Fluorinated aromatic acyl chloride → Amide linkage → Final compound

Summary Table of Key Reactions and Intermediates

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate References/Notes
1 Cyclization Amidoxime + Acyl chloride POCl₃, heat (~100°C) 5-Methyl-1,2,4-oxadiazol-3-yl derivative Patent WO2018140299A1
2 Pyrrolidine synthesis Amino acids / Amines Cyclization, reduction Pyrrolidine core General synthetic methods
3 Fluorination Aromatic precursor KF, DMSO, heat 4-Fluoro aromatic compound Nucleophilic aromatic substitution
4 Coupling Heterocycle + Aminoalkyl chain EDCI/DCC, solvent Assembled final compound Standard amide coupling

In-Depth Research Findings

  • Cyclocondensation of amidoximes with acyl chlorides or anhydrides is a well-established route for oxadiazole synthesis, with reaction conditions optimized around 80-150°C under inert atmospheres.
  • Fluorination methods are critical for regioselectivity; nucleophilic aromatic substitution is preferred for aromatic rings with electron-withdrawing groups.
  • Pyrrolidine functionalization often involves reductive amination or alkylation, with methylation achieved via methyl iodide or dimethyl sulfate.
  • Coupling reactions utilize carbodiimide-based reagents, ensuring high yields and minimal racemization.

Concluding Remarks

The synthesis of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine is a multi-step process that integrates heterocyclic chemistry, nucleophilic aromatic substitution, and amide coupling techniques. The key challenges involve regioselective fluorination and efficient cyclization of the oxadiazole ring. The methodologies outlined above are adaptable, allowing for modifications to optimize yields, purity, and scalability.

Chemical Reactions Analysis

Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions. Common methods include:

  • Intramolecular cyclization : A linear amine precursor reacts with a carbonyl compound (e.g., ketones or aldehydes) under acidic or basic conditions to form the five-membered ring.

  • Reductive amination : For example, reaction of γ-fluorinated amines with formaldehyde derivatives in the presence of NaBH₃CN .

Amine Group Reactions

The primary amine participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides (yields ~70–85%).

  • Alkylation : Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines.

Fluorine Substituent Reactivity

The C–F bond exhibits:

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes:

  • Electrophilic substitution : Nitration or sulfonation at the 5-position under harsh acidic conditions (HNO₃/H₂SO₄).

  • Ring-opening reactions : Hydrolysis in concentrated HCl at reflux to yield amidoxime derivatives.

Reaction Conditions and Catalysts

Reaction Type Reagents/Conditions Yield Reference
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT82%
Oxadiazole cyclizationAmidoxime, acyl chloride, 100°C, 12h65%
Reductive aminationNaBH₃CN, MeOH, RT, 6h78%

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing HF and forming pyrroline derivatives.

  • Oxidative degradation : The oxadiazole ring is susceptible to peroxide-mediated cleavage, forming nitrile oxides.

  • pH sensitivity : Protonation of the amine at acidic pH (≤4) enhances solubility but reduces nucleophilicity .

Mechanistic Insights

  • Stereochemical outcomes : The (2S,4S) configuration directs regioselectivity in substitution reactions (e.g., fluorination occurs trans to the oxadiazole group) .

  • Electronic effects : The oxadiazole’s electron-deficient nature activates the methylene bridge for nucleophilic attacks.

Unresolved Challenges

  • Low yields in cycloadditions : Due to steric hindrance from the pyrrolidine ring.

  • Fluorine retention : Competing defluorination during strong-base-mediated reactions .

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology

In biological research, it is used to study the interactions of heterocyclic compounds with biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of other biologically active compounds.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural differences and their implications:

Compound Name Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Implications Reference
Target Compound 227.24 Fluorinated pyrrolidine, 5-methyl-1,2,4-oxadiazole Enhanced metabolic stability, potential CNS penetration due to fluorine -
1-[(2S,4S)-4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine 241.27 N-Methyl substitution on methanamine Increased lipophilicity; possible altered receptor binding
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 227.66 Aromatic fluorophenyl group Improved π-π stacking but reduced solubility
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 139.56 Simple methanamine-oxadiazole Limited bioavailability due to lack of pyrrolidine
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole 146.57 Chloromethyl substituent Higher reactivity; potential toxicity concerns

Substituent Effects on Activity

  • Oxadiazole Positional Isomerism : Replacing 5-methyl-1,2,4-oxadiazol-3-yl (target) with 3-methyl-1,2,4-oxadiazol-5-yl (as in ) alters electronic density, affecting binding to targets like enzymes or receptors .
  • Fluorine vs. Non-Fluorinated Analogs: Fluorine in the pyrrolidine ring reduces basicity and improves blood-brain barrier penetration compared to non-fluorinated analogs (e.g., piperidine-based compounds in ) .
  • Aromatic vs. Aliphatic Linkages : Compounds with aromatic substituents (e.g., 2-fluorophenyl in ) exhibit stronger π-π interactions but may suffer from solubility issues, whereas aliphatic pyrrolidine derivatives balance solubility and target engagement .

Physicochemical Properties

  • logP and Solubility : The target compound’s logP is estimated to be ~1.5 (moderate lipophilicity), whereas simpler analogs like (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (logP ~0.5) are more polar but less membrane-permeable .
  • Synthetic Accessibility: The fluorinated pyrrolidine moiety introduces synthetic complexity compared to non-fluorinated analogs. Reagents like tert-butyl 4-[3-chloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)-2-pyridyl]piperazine-1-carboxylate () highlight the use of protective groups in multi-step syntheses .

Biological Activity

The compound (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine is a novel chemical entity that incorporates a pyrrolidine structure and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of the compound is C10H17FN4OC_{10}H_{17}FN_{4}O with a molecular weight of 228.27 g/mol. The chemical structure is characterized by the presence of a fluorine atom and an oxadiazole ring, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC10H17FN4OC_{10}H_{17}FN_{4}O
Molecular Weight228.27 g/mol
CAS Number1823450-46-9

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities, including but not limited to:

  • Anticancer : Oxadiazole derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory : These compounds are noted for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response.
  • Antimicrobial : Some derivatives demonstrate significant antibacterial and antifungal properties, effective against various strains including resistant bacteria.

The biological activity of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine can be attributed to its structural features:

  • Inhibition of Enzymes : The oxadiazole ring enhances binding affinity to various enzymes such as human deacetylase sirtuin 2 (HDSirt2) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's .
  • Modulation of Receptors : The compound may act on neurotransmitter receptors, potentially influencing pathways related to cognition and mood regulation .

Case Studies

Several studies have explored the biological effects of similar oxadiazole-containing compounds:

  • Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines (e.g., HeLa, CaCo-2). The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : Research highlighted that certain oxadiazole derivatives could significantly reduce inflammation in animal models by lowering levels of pro-inflammatory cytokines .
  • Antimicrobial Properties : In vitro tests showed that derivatives with pyrrolidine structures displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Summary of Findings

The biological activity of (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine is multifaceted, showing potential in various therapeutic areas:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis ,
Anti-inflammatoryReduces cytokine levels ,
AntimicrobialEffective against bacteria ,

Q & A

Q. What synthetic strategies are recommended for synthesizing (4-Fluoro-1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-2-yl)methanamine, and how can purity be optimized?

Methodological Answer:

  • Step 1: Start with a pyrrolidine derivative. Protect the amine group using an N-SEM (trimethylsilylethoxymethyl) protective group to prevent unwanted side reactions during alkylation .
  • Step 2: Perform alkylation at the pyrrolidine nitrogen using 5-methyl-1,2,4-oxadiazole-3-ylmethyl bromide under inert conditions (e.g., nitrogen atmosphere) in anhydrous THF. Stir at 60°C for 12–24 hours .
  • Step 3: Deprotect the SEM group using tetrabutylammonium fluoride (TBAF) in THF at 0°C to restore the methanamine moiety .
  • Step 4: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H-NMR and 19^{19}F-NMR to confirm the fluorine substituent and pyrrolidine/oxadiazole ring integration. For example, the fluorophenyl group shows distinct coupling patterns in 19^{19}F-NMR .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=N stretch of oxadiazole at ~1600 cm1^{-1}, N-H bend of methanamine at ~3300 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C10_{10}H14_{14}FN4_4O: 237.11 g/mol) with <2 ppm error .

Q. What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the oxadiazole ring .
  • Solubility: Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles, which can induce hydrolysis of the oxadiazole moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different in vitro assays?

Methodological Answer:

  • Factor 1: Verify stereochemical purity. Use chiral HPLC to separate enantiomers, as small stereochemical differences (e.g., 3R vs. 3S pyrrolidine substituents) can drastically alter target binding .
  • Factor 2: Standardize assay conditions. For example, serum protein binding (e.g., albumin) may reduce free compound concentration; use ultrafiltration to measure unbound fractions .
  • Factor 3: Include positive controls (e.g., known oxadiazole-based inhibitors) to validate assay reproducibility .

Q. What strategies are employed to study structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Strategy 1: Synthesize analogs with modifications to the oxadiazole ring (e.g., replace 5-methyl with 5-phenyl) and test in target binding assays (e.g., fluorescence polarization) to evaluate steric effects .
  • Strategy 2: Replace the pyrrolidine fluorine with other halogens (Cl, Br) or hydrogen to assess electronic effects on pharmacokinetics (e.g., metabolic stability in liver microsomes) .
  • Strategy 3: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding with the oxadiazole nitrogen and hydrophobic contacts with the pyrrolidine ring .

Q. How can contradictions between in vitro and in vivo pharmacokinetic data be addressed?

Methodological Answer:

  • Approach 1: Evaluate metabolic stability. Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Fluorine substitution often reduces CYP450-mediated oxidation .
  • Approach 2: Assess plasma protein binding using equilibrium dialysis. High binding (>95%) may explain low in vivo efficacy despite potent in vitro activity .
  • Approach 3: Use isotopic labeling (e.g., 14^{14}C-methanamine) to track tissue distribution and clearance in rodent models .

Key Research Findings from Literature

  • Stereochemistry Matters: Enantiomers of pyrrolidine-containing analogs show up to 10-fold differences in IC50_{50} values against kinase targets .
  • Oxadiazole Stability: The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions (pH <4), necessitating pH-adjusted formulations for oral delivery .
  • Fluorine Impact: The 4-fluoro substituent enhances blood-brain barrier penetration by reducing polar surface area (PSA <90 Å2^2) .

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